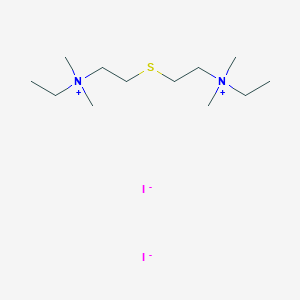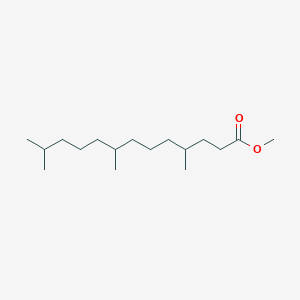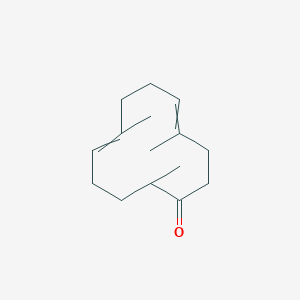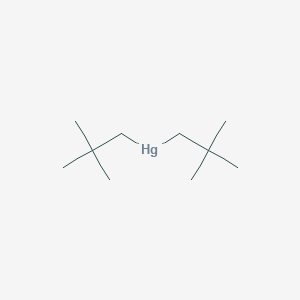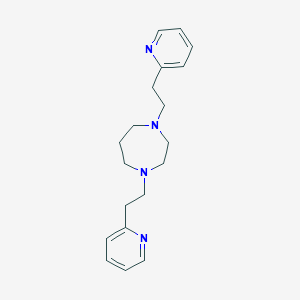
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is a chemical compound with a unique structure and diverse applications in scientific research. This compound is also known as DPE-DZ and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is not fully understood. However, it has been suggested that this compound acts as a chelating agent, forming stable complexes with metal ions. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- in lab experiments is its unique chemical structure, which allows it to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis, sensing, and imaging. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- can be achieved using different methods. One of the most common methods is the reaction between 2,2'-bipyridine and cyclohexanone in the presence of sodium borohydride. This method yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been extensively used in scientific research due to its unique chemical structure and properties. This compound has been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been used in catalysis, sensing, and imaging applications.
Eigenschaften
CAS-Nummer |
14549-76-9 |
|---|---|
Produktname |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- |
Molekularformel |
C19H26N4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,4-bis(2-pyridin-2-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-3-10-20-18(6-1)8-14-22-12-5-13-23(17-16-22)15-9-19-7-2-4-11-21-19/h1-4,6-7,10-11H,5,8-9,12-17H2 |
InChI-Schlüssel |
MRJAQCRGHRRVGK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Kanonische SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Andere CAS-Nummern |
14549-76-9 |
Synonyme |
Hexahydro-1,4-bis[2-(2-pyridyl)ethyl]-1H-1,4-diazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



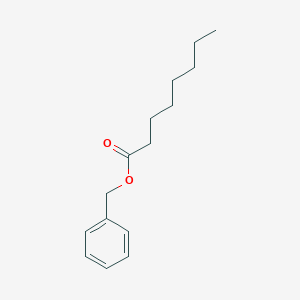
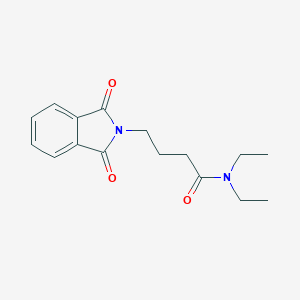

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)


